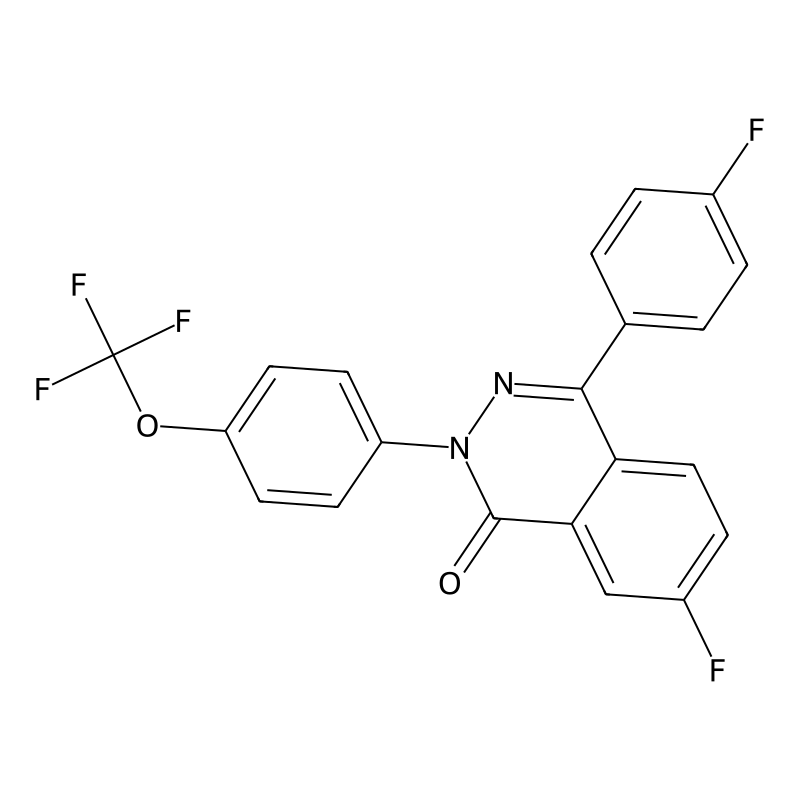7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is a synthetic compound characterized by its complex fluorinated aromatic structure. With the chemical formula and a CAS number of 161716-21-8, this compound belongs to the phthalazinone family, which is notable for its diverse biological activities and potential therapeutic applications. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.
While some commercial suppliers offer the compound [], scientific literature databases show no published research directly investigating 7F-319S. This suggests that the compound is either very new or remains under investigation by a private entity.
Here are some possibilities for why 7F-319S might be of interest to researchers:
- Drug Discovery: Phthalazinone is a core chemical structure found in several bioactive molecules []. The presence of fluorine atoms and trifluoromethyl groups in 7F-319S could be intended to improve drug-like properties such as membrane permeability and metabolic stability [].
- Material Science: Phthalazinones can exhibit interesting photophysical and electronic properties []. Researchers may be investigating 7F-319S for potential applications in organic electronics or optoelectronic devices.
The chemical reactivity of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one can be influenced by the presence of fluorine substituents. These groups can participate in nucleophilic substitution reactions, particularly under conditions that promote defluorination. For instance, studies have shown that compounds with fluorinated alkyl groups may undergo decomposition in aqueous solutions, leading to the release of fluoride ions and the formation of hydroxy derivatives through nucleophilic attack by biological molecules such as glutathione .
This compound exhibits significant biological activity, particularly in the context of cancer research. Its structure allows it to interact with various biological targets, including enzymes involved in tumor progression and proliferation. Preliminary studies suggest that derivatives of phthalazinone compounds can act as inhibitors for certain cancer-related pathways, potentially offering new avenues for therapeutic intervention .
The synthesis of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Fluorination: Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the aromatic rings.
- Phthalazine Formation: Employing condensation reactions between appropriate anilines and phthalic anhydride derivatives to form the core phthalazinone structure.
- Trifluoromethoxylation: Introducing the trifluoromethoxy group through nucleophilic substitution or electrophilic aromatic substitution techniques .
The applications of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one are primarily focused on medicinal chemistry and drug development. Its unique structure positions it as a candidate for:
- Anticancer agents: Targeting specific pathways involved in tumor growth.
- Antimicrobial agents: Exploring its efficacy against various pathogens due to its unique chemical properties.
- Fluorescent probes: Utilizing its fluorinated structure for imaging applications in biological systems .
Interaction studies have highlighted the compound's potential to engage with various biological macromolecules, including proteins and nucleic acids. The presence of multiple electronegative fluorine atoms may enhance binding affinity through halogen bonding interactions. Additionally, studies indicate that compounds with similar structures can exhibit differential interactions based on their specific substituents, suggesting a tailored approach in drug design .
Several compounds share structural similarities with 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one, including:
- 4-Fluoro-N-[1-[4-(4-fluorophenyl)phthalazin-1-yl]piperidin-4-yl]-N-methyl-2-(trifluoromethyl)benzamide
- Contains similar fluorinated moieties but differs in piperidine substitution.
- 1-Chloro-4-phenylphthalazine
- Lacks trifluoromethoxy groups but shares the phthalazine core structure.
- 1,4-Dichlorophthalazine
- A dichlorinated variant that may exhibit different biological activities due to chlorine's electronic properties.
Uniqueness
The uniqueness of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one lies in its specific combination of multiple fluorine atoms and a trifluoromethoxy group, which together enhance its lipophilicity, metabolic stability, and potential for selective biological activity compared to other phthalazinone derivatives.








